

## m-PEG23-alcohol chemical structure

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Compound of Interest		
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An In-Depth Technical Guide to **m-PEG23-alcohol** for Researchers and Drug Development Professionals

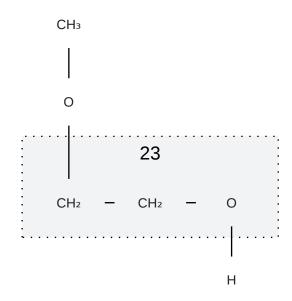
#### Introduction

Monomethoxy polyethylene glycol with 23 ethylene glycol units (**m-PEG23-alcohol**) is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, nanotechnology, and biomedical research. As a monofunctional PEG, it features a methoxy group capping one terminus and a reactive hydroxyl group at the other.[1] This structure makes it an ideal hydrophilic linker for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug compounds.[1] The PEGylation of therapeutic molecules can enhance their solubility, improve stability, and prolong circulation half-life by creating a "stealth" effect that helps evade the immune system.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, characterization, and applications of **m-PEG23-alcohol**.

## **Chemical Structure and Physicochemical Properties**

**m-PEG23-alcohol**, also known as monomethoxy-poly(ethylene glycol), consists of a chain of 23 repeating ethylene oxide units.[1] One end of the polymer chain is terminated with a chemically inert methoxy group (CH<sub>3</sub>O-), which prevents crosslinking, while the other end is terminated with a primary hydroxyl group (-OH). This terminal hydroxyl group is available for further chemical modification, allowing it to be conjugated to other molecules or functional groups. The hydrophilic nature of the polyethylene glycol backbone imparts excellent water solubility to the molecule and to the conjugates it forms.





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Caption: Chemical structure of m-PEG23-alcohol.

## **Quantitative Data Summary**

The key physicochemical properties of **m-PEG23-alcohol** are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.



Property	Value	Reference(s)
Molecular Formula	C47H96O24	
Molecular Weight	~1045.25 Da	-
CAS Number	2640205-23-6	-
Purity	≥95% - 97%	-
Appearance	White/off-white solid or viscous oil	Inferred
Solubility	Soluble in water and many organic solvents	
Polydispersity Index (PDI)	Typically ≤ 1.07 for synthesized batches	<del>-</del>

# Experimental Protocols Synthesis of m-PEG23-alcohol

The synthesis of m-PEG-alcohol is most commonly achieved through the anionic ring-opening polymerization (AROP) of ethylene oxide. This method allows for the creation of polymers with well-defined molecular weights and a narrow molecular weight distribution (low polydispersity).

Principle: The polymerization is initiated by a deprotonated alcohol, forming an alkoxide. For m-PEG synthesis, an initiator like methanol or a short-chain ethylene glycol monomethyl ether is used. The alkoxide initiator performs a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing it to open and propagating the polymer chain. The reaction is terminated by the addition of a proton source.

#### Generalized Protocol:

Initiator Preparation: A suitable initiator, such as triethylene glycol monomethyl ether, is
dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under
an inert atmosphere (e.g., nitrogen or argon).



- Deprotonation: A strong base, such as potassium naphthalenide or potassium hydride, is added to the initiator solution at a controlled temperature to form the potassium alkoxide initiator. The reaction is allowed to proceed until deprotonation is complete.
- Polymerization: A precise amount of high-purity ethylene oxide monomer is slowly added to
  the initiator solution. The reaction is highly exothermic and requires careful temperature
  control (typically between 60-120°C). The number of ethylene oxide equivalents added
  determines the final chain length of the PEG. The reaction proceeds until all the monomer is
  consumed.
- Termination: The living polymer chain is terminated by adding an acidic solution (e.g., aqueous HCl) to protonate the terminal alkoxide, yielding the hydroxyl group.
- Purification: The crude product is purified to remove the catalyst, unreacted monomer, and side products, particularly the diol (HO-PEG-OH) impurity. Purification may involve several steps:
  - Solvent Extraction: The polymer is dissolved in an appropriate solvent (e.g., dichloromethane) and washed with brine to remove salts.
  - Precipitation: The polymer is precipitated from the solution by adding a non-solvent like cold diethyl ether or isopropanol.
  - Chromatography: For high-purity requirements, column chromatography on silica gel or polystyrene-divinylbenzene beads is employed to separate the m-PEG from diol impurities.

#### **Characterization and Quality Control**

Rigorous characterization is essential to confirm the structure, molecular weight, and purity of the synthesized **m-PEG23-alcohol**.

- 1. Nuclear Magnetic Resonance (1H NMR) Spectroscopy
- Purpose: To confirm the chemical structure and determine the average number of repeating ethylene glycol units.

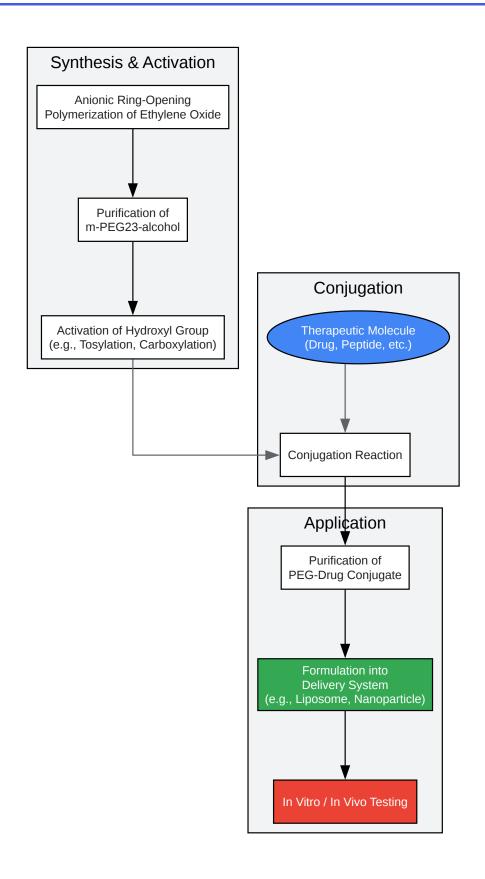


- Methodology: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O). The <sup>1</sup>H NMR spectrum is acquired. The large peak around 3.64 ppm corresponds to the protons of the ethylene glycol repeating units (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-). The sharp singlet at approximately 3.38 ppm corresponds to the terminal methoxy group protons (CH<sub>3</sub>-O-). By integrating these peaks, the degree of polymerization can be calculated.
- 2. Gel Permeation Chromatography (GPC)
- Purpose: To determine the molecular weight distribution (MWD) and polydispersity index (PDI). A low PDI (close to 1.0) indicates a uniform chain length.
- Methodology: The polymer sample is dissolved in the mobile phase (e.g., THF or DMF) and
  injected into the GPC system. The molecules are separated based on their hydrodynamic
  volume as they pass through a column packed with porous gel. Larger molecules elute faster
  than smaller ones. The elution profile is compared against a calibration curve generated from
  polymer standards of known molecular weights.
- 3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
- Purpose: To provide a detailed analysis of the molecular weight distribution, confirming the mass of the target m-PEG23-alcohol and identifying any impurities or side products.
- Methodology: The polymer sample is mixed with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a target plate. The solvent is allowed to evaporate.
  The plate is inserted into the mass spectrometer, where a laser is used to desorb and ionize the sample. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.

## **Workflow for Drug Development Applications**

**m-PEG23-alcohol** serves as a foundational building block in drug delivery. Its terminal hydroxyl group can be activated or converted into other functional groups (e.g., amines, carboxylic acids, maleimides) to facilitate conjugation with a drug molecule or a delivery vehicle like a liposome or nanoparticle.





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Caption: Workflow for the synthesis and application of **m-PEG23-alcohol** in drug delivery.



This workflow illustrates how **m-PEG23-alcohol** is first synthesized and purified. Its terminal hydroxyl group is then chemically activated to make it reactive towards functional groups on a therapeutic molecule. Following the conjugation reaction, the resulting PEG-drug conjugate is purified and can be formulated into a sophisticated drug delivery system for preclinical and clinical evaluation.

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#### References

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